![molecular formula C9H10N2O4 B186299 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone CAS No. 5407-94-3](/img/structure/B186299.png)
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Overview
Description
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone is a chemical compound . It is a 3,9-diazaspiro[5.5]undecane-based compound . It is colorless to white to yellow solid or semi-solid or liquid . It is also known as 2,8-Diaza-spiro[5.5]undecane-1,3,7,9-tetraone and 4,10-diazaspiro[5.5]undecane-3,5,9,11-tetrone .
Scientific Research Applications
Ionophores Synthesis : Bell et al. (1993) synthesized a series of ionophores from acrylonitrile and diethyl malonate or malononitrile using 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone. They found that spirodiamide macrocycle 14, derived from this compound, exhibited selectivity for lithium in potentiometric ion-selective electrodes (Bell, Hiel, & Choi, 1993).
Pharmacological Potential : Blanco-Ania et al. (2017) reviewed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally similar to 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonists : Dr. Peter Norman (2007) discussed the use of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, which are useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Catalyst-Free Synthesis : Aggarwal et al. (2014) described an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,8-Diazaspiro[5.5]undecane derivatives. The compounds were synthesized via double Michael addition and showed potential for various applications due to their structure and efficient synthesis method (Aggarwal, Vij, & Khurana, 2014).
Photophysical Studies and Solvatochromic Analysis : In 2015, Aggarwal and Khurana synthesized diazaspiro compounds and conducted photophysical studies and solvatochromic analysis. These studies are crucial in understanding the interaction of these compounds with light and their applications in materials science and chemistry (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWUMRXYIGSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)NC2=O)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202402 | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone | |
CAS RN |
5407-94-3 | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



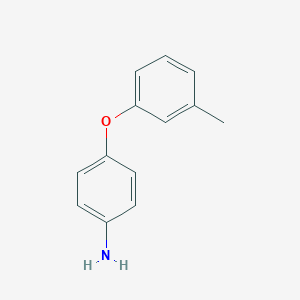
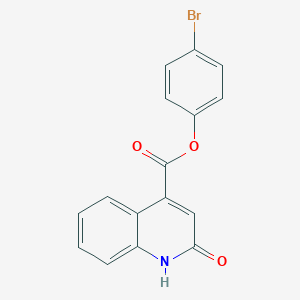
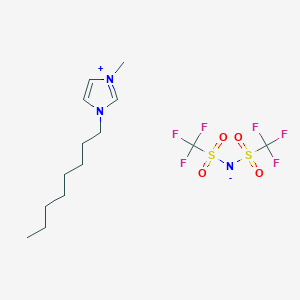
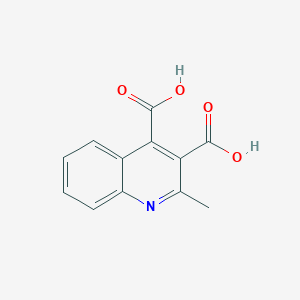
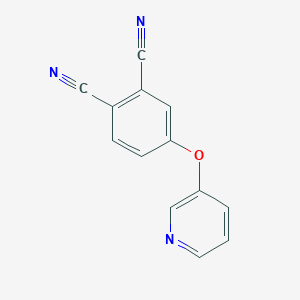
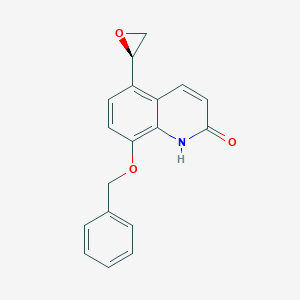
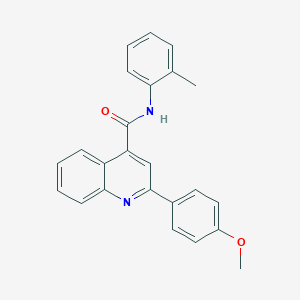
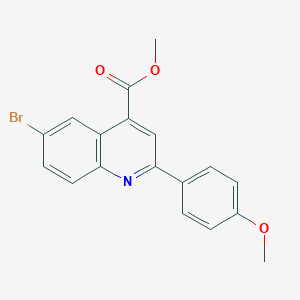
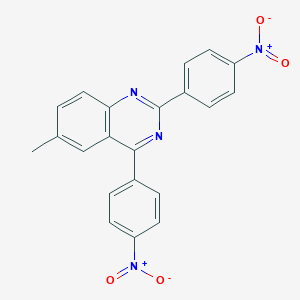

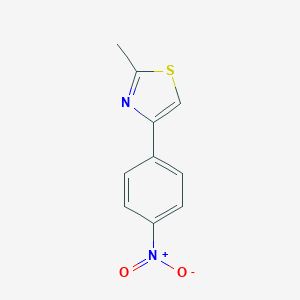
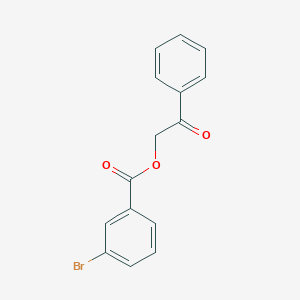
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
